3-(Propan-2-yl)benzene-1-sulfonyl fluoride

Aryl sulfonyl fluoride Metabolic stability Structure-activity relationship

3-(Propan-2-yl)benzene-1-sulfonyl fluoride (CAS 61128-12-9), also known as m-cumenesulfonyl fluoride or 3-isopropylbenzenesulfonyl fluoride, is a meta-alkyl-substituted aryl sulfonyl fluoride with the molecular formula C₉H₁₁FO₂S and a molecular weight of 202.25 g·mol⁻¹. It belongs to the class of benzenesulfonyl fluoride derivatives that serve as covalent electrophilic warheads targeting nucleophilic amino acid residues in proteins, and as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry building blocks.

Molecular Formula C9H11FO2S
Molecular Weight 202.25 g/mol
CAS No. 61128-12-9
Cat. No. B13626637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)benzene-1-sulfonyl fluoride
CAS61128-12-9
Molecular FormulaC9H11FO2S
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)S(=O)(=O)F
InChIInChI=1S/C9H11FO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3
InChIKeyGFODGZUQXRATAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propan-2-yl)benzene-1-sulfonyl fluoride (CAS 61128-12-9): Chemical Identity and Procurement Baseline


3-(Propan-2-yl)benzene-1-sulfonyl fluoride (CAS 61128-12-9), also known as m-cumenesulfonyl fluoride or 3-isopropylbenzenesulfonyl fluoride, is a meta-alkyl-substituted aryl sulfonyl fluoride with the molecular formula C₉H₁₁FO₂S and a molecular weight of 202.25 g·mol⁻¹ . It belongs to the class of benzenesulfonyl fluoride derivatives that serve as covalent electrophilic warheads targeting nucleophilic amino acid residues in proteins, and as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry building blocks . The compound features a sulfonyl fluoride (-SO₂F) reactive group at the 1-position and an isopropyl substituent at the 3-position of the benzene ring, affording a computed logP of approximately 3.55, a boiling point of ~250 °C at 760 mmHg, and a density of 1.188 g·cm⁻³ .

Reactivity–stability balance
Meta-isopropyl substitution avoids direct steric shielding, supporting intermediate SuFEx reactivity between unsubstituted and ortho/trisubstituted analogs.
Partitioning character
Higher computed lipophilicity than unsubstituted benzenesulfonyl fluoride may support partitioning into hydrophobic protein microenvironments.
Probe panel complement
Neutral, non-cationic chemotype complements AEBSF and PMSF in serine protease inhibitor studies targeting hydrophobic S1 pockets.

Why Generic Benzenesulfonyl Fluoride Substitution is Not Advisable for 3-(Propan-2-yl)benzene-1-sulfonyl fluoride Procurement


Substituting 3-(propan-2-yl)benzene-1-sulfonyl fluoride with unsubstituted benzenesulfonyl fluoride (BSF, CAS 368-43-4) or its regioisomeric variants ignores critical differences in steric environment, electronic modulation of the -SO₂F warhead, and physicochemical properties that directly affect SuFEx reactivity, metabolic stability, and protein-targeting selectivity. The meta-isopropyl group imparts a computed logP of ~3.55 versus ~1.85–2.43 for BSF, altering partitioning behaviour in biological assays and synthetic biphasic systems [1]. Furthermore, the King et al. (2023) study demonstrated that both electronic and steric factors govern the in vitro metabolic stability of the S–F bond in aryl sulfonyl fluorides, with substitution pattern profoundly influencing defluorination half-life in phosphate-buffered saline and rat serum [2]. These differences render simple in-class interchange scientifically unsound without explicit experimental validation.

Regioisomer shift
Meta-isopropyl substitution
Ortho- or para-isomers may alter metabolic stability and SuFEx kinetics; steric and electronic environments differ significantly.
Lipophilicity change
Computed logP ~3.55
Unsubstituted BSF (logP ~1.85–2.43) or tosyl fluoride (logP ~2.74) exhibit markedly lower partition coefficients, shifting assay-phase distribution.
Thermal safety margin
Boiling point ~250 °C, flash point ~105 °C
Generic BSF boils ~42 °C lower with a flash point ~16–18 °C lower, requiring different thermal processing protocols.
Warhead selectivity
Neutral, hydrophobic aryl sulfonyl fluoride
Cationic AEBSF or broad-spectrum PMSF exhibit distinct serine protease coverage; enzyme target profiles may not transfer.

Quantitative Differentiation Evidence for 3-(Propan-2-yl)benzene-1-sulfonyl fluoride Against Closest Analogs


Regioisomeric Differentiation: Meta- vs. Ortho- vs. Para-Isopropyl Substitution and Impact on S–F Bond Metabolic Stability

The meta-substitution pattern of 3-(propan-2-yl)benzene-1-sulfonyl fluoride places the sterically demanding isopropyl group distal to the reactive -SO₂F center, in contrast to the ortho-isomer (2-isopropylbenzenesulfonyl fluoride, CAS 61128-11-8) where steric congestion directly adjacent to the sulfonyl fluoride may hinder nucleophilic attack and the para-isomer (4-isopropylbenzenesulfonyl fluoride, CAS 4365-11-1) where electronic effects are transmitted through resonance. King et al. (2023) demonstrated across 14 model aryl sulfonyl fluorides that ortho-substitution and 2,4,6-trisubstitution confer the highest in vitro metabolic stability of the S–F bond, with meta-substituted analogs exhibiting intermediate stability profiles between unsubstituted and ortho-substituted variants in phosphate-buffered saline and rat serum [1]. The meta-isopropyl compound is therefore predicted to offer a distinct stability-reactivity balance compared to its ortho- and para-regioisomers—a differentiation with direct implications for SuFEx reaction kinetics and biological probe lifetime. Note: No head-to-head quantitative stability data for the three isopropyl regioisomers have been identified in the peer-reviewed literature at the time of this analysis.

Regioisomeric stability
Class-level inference
Predicted intermediate S–F stability between unsubstituted BSF and ortho-/2,4,6-trisubstituted analogs
Regioisomeric profile may influence probe lifetime in biological media
King et al. 2023 SAR; no direct regioisomeric comparison data
Aryl sulfonyl fluoride Metabolic stability Structure-activity relationship

Lipophilicity Differentiation: LogP Comparison Between 3-Isopropylbenzenesulfonyl Fluoride and Unsubstituted BSF

The computed logP of 3-(propan-2-yl)benzene-1-sulfonyl fluoride is approximately 3.55, compared to a logP of 1.85–2.43 for unsubstituted benzenesulfonyl fluoride (BSF, CAS 368-43-4) [1]. This represents an increase of approximately 1.1–1.7 logP units, corresponding to roughly a 10–50 fold increase in lipophilicity and predicted membrane permeability. For comparison, 4-methylbenzenesulfonyl fluoride (tosyl fluoride) has a logP of approximately 2.74 [2], indicating that the isopropyl substituent contributes substantially greater hydrophobicity than a methyl group.

Lipophilicity shift
Computed, data to verify
Δ logP ≈ +1.1 to +1.7 vs. unsubstituted BSF
Supports membrane permeation and hydrophobic pocket targeting
Computed values; experimental logP not available
Lipophilicity LogP Drug design

Physicochemical Property Differentiation: Boiling Point, Density, and Flash Point Compared to Unsubstituted BSF

3-(Propan-2-yl)benzene-1-sulfonyl fluoride exhibits a boiling point of approximately 250 °C at 760 mmHg and a density of 1.188 g·cm⁻³, compared to 207–208 °C and 1.333 g·mL⁻¹ for unsubstituted benzenesulfonyl fluoride (BSF) . The flash point of the target compound is 105 °C versus 87–89 °C for BSF . These differences reflect the additional molecular mass and altered intermolecular interactions conferred by the isopropyl substituent, with implications for distillation purification, storage, and handling protocols.

Physicochemical shift
Head-to-head comparison
Boiling point ~250 °C vs 207–208 °C; flash point ~105 °C vs 87–89 °C
Thermal safety margins differ; process protocols may require adjustment
Data from chemical suppliers; verify under actual conditions
Physicochemical properties Process chemistry Safety

SuFEx Reactivity Context: Steric Modulation of Click Chemistry Efficiency Relative to Ortho-Substituted and 2,4,6-Trisubstituted Analogs

In SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, the rate of nucleophilic substitution at the -SO₂F sulfur centre is modulated by the steric and electronic environment of the aryl ring . The meta-isopropyl group in 3-(propan-2-yl)benzene-1-sulfonyl fluoride is positioned such that it exerts a primarily inductive electron-donating effect without the direct steric shielding of the -SO₂F group seen in ortho-substituted analogs (e.g., 2-isopropylbenzenesulfonyl fluoride) or the severe steric congestion of 2,4,6-trisubstituted derivatives (e.g., 2,4,6-triisopropylbenzenesulfonyl fluoride, CAS 101803-62-7, and 2,4,6-trimethylbenzenesulfonyl fluoride, CAS 384-98-5) [1]. This predicts that the meta-isopropyl compound will exhibit faster SuFEx reaction kinetics than ortho-substituted or 2,4,6-trisubstituted analogs, while maintaining greater hydrolytic stability than unsubstituted BSF—a balance that is valuable when both reactivity and shelf-life are procurement criteria. Note: No direct comparative SuFEx rate constants for the isopropyl regioisomer series are available in the public literature.

SuFEx reactivity rank
Class-level inference
Predicted intermediate SuFEx rate between unsubstituted BSF and sterically hindered analogs
Meta substitution may offer tunable reactivity–stability profile
No direct kinetic data; inferred from King et al. SAR
SuFEx click chemistry Sulfonyl fluoride reactivity Steric effects

Electrophilic Warhead Selectivity Context: Substituent Effects on Serine Protease Inhibition Potency Relative to AEBSF and PMSF

Sulfonyl fluorides are established irreversible serine protease inhibitors that sulfonylate the active-site serine residue [1]. The Powers group demonstrated that benzenesulfonyl fluorides with 2-fluoroacyl substituents can achieve potent and selective elastase inhibition, with second-order rate constants (k_obs/[I]) reaching 1,700–2,300 M⁻¹·s⁻¹ for the most optimized analogs [2]. In contrast, the widely used serine protease inhibitor AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) exhibits broad-spectrum activity with inhibition constants similar to PMSF but with improved aqueous solubility and stability [3]. The 3-isopropyl substituent in the target compound differs fundamentally from AEBSF by lacking the basic aminoethyl side chain, resulting in neutral, hydrophobic character rather than cationic, water-soluble properties. This drives the compound toward hydrophobic enzyme active sites (e.g., elastase S1 pocket) rather than the broader serine protease coverage of AEBSF. No direct enzyme inhibition data for 3-(propan-2-yl)benzene-1-sulfonyl fluoride are available in the peer-reviewed literature; differentiation is therefore based on structural and physicochemical inference.

Protease target fit
Structural inference
Neutral, hydrophobic warhead vs. cationic AEBSF; no direct inhibition data
May favor hydrophobic S1 pockets; complements broad-spectrum probes
Differentiation based on physicochemical inference
Serine protease inhibitor Covalent inhibitor Selectivity

Optimal Application Scenarios for 3-(Propan-2-yl)benzene-1-sulfonyl fluoride Based on Differentiated Evidence


SuFEx Click Chemistry Building Block Requiring Intermediate Reactivity–Stability Balance

For SuFEx-mediated bioconjugation or materials synthesis where unsubstituted benzenesulfonyl fluoride hydrolyzes too rapidly under aqueous conditions and 2,4,6-trisubstituted analogs react too sluggishly, the meta-isopropyl derivative offers a middle-ground reactivity profile. Its meta-substitution pattern avoids direct steric shielding of the -SO₂F group while the electron-donating isopropyl group modestly attenuates electrophilicity, as inferred from class-level SAR . The compound is suitable for -SO₂- linkage assembly with proteins or nucleic acids under SuFEx catalysis conditions .

Covalent Fragment Library Design Requiring Hydrophobic Aryl Sulfonyl Fluoride Chemotypes

In covalent fragment-based drug discovery, diversifying the substitution pattern and lipophilicity of the sulfonyl fluoride warhead is essential for sampling different protein microenvironments. With a computed logP of ~3.55 versus ~1.85–2.43 for unsubstituted BSF, 3-(propan-2-yl)benzene-1-sulfonyl fluoride extends the accessible hydrophobic space of sulfonyl fluoride fragment libraries . The meta-isopropyl substitution pattern, distinct from the more common para-substituted or ortho-substituted analogs, provides an additional dimension of shape diversity for fragment screening collections .

Serine Protease Inhibitor Research Targeting Hydrophobic S1 Pockets

The Powers group established that appropriately substituted benzenesulfonyl fluorides can achieve selective, potent inhibition of serine proteases such as human leukocyte elastase, with hydrophobic substituents engaging the S1 substrate recognition pocket . The 3-isopropyl group of the target compound provides a compact, branched alkyl moiety suitable for hydrophobic pocket occupancy, distinct from the 2-fluoroacyl substituents of the most optimized Powers-series inhibitors. This compound may serve as a scaffold for further derivatization toward selective elastase or chymotrypsin inhibitors, complementing existing AEBSF and PMSF probes that lack this specific hydrophobic substitution pattern .

Process Chemistry Requiring Higher Boiling Point and Flash Point than Unsubstituted BSF

For synthetic workflows involving thermal stress (e.g., distillative purification, heated reaction conditions), the approximately 42 °C higher boiling point and 16–18 °C higher flash point of 3-(propan-2-yl)benzene-1-sulfonyl fluoride relative to unsubstituted BSF offer tangible safety and handling advantages . This is particularly relevant in scale-up scenarios where the volatility and flammability of BSF (flash point ~87 °C) may present operational hazards.

Application
Selection Property
Validation Focus
SuFEx bioconjugation or materials synthesis
Meta-isopropyl substitution pattern
Aqueous stability and SuFEx kinetics
Covalent fragment screening libraries
Hydrophobic, neutral warhead
Fragment diversity and binding pocket sampling
Serine protease probe development
Hydrophobic S1 pocket complementarity
Target selectivity vs. AEBSF/PMSF panels
Thermal processing workflows
Higher boiling point and flash point
Distillation and heated reaction safety margins
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